molecular formula C22H20FNO4 B12204756 N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide

N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide

Cat. No.: B12204756
M. Wt: 381.4 g/mol
InChI Key: IOTFKDYHWYOVQS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a tetrahydrofuran moiety, and a chromene core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the chromene core.

    Attachment of the Tetrahydrofuran Moiety: This can be done through a coupling reaction, such as a Mitsunobu reaction, where the tetrahydrofuran-2-ylmethyl group is introduced.

    Formation of the Carboxamide Group: This final step involves the reaction of the intermediate with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group or the chromene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorobenzyl)-4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide: Similar in structure but with variations in functional groups.

    4-oxo-N-(tetrahydrofuran-2-ylmethyl)-4H-chromene-2-carboxamide: Lacks the fluorobenzyl group.

    N-(4-fluorobenzyl)-4-oxo-4H-chromene-2-carboxamide: Lacks the tetrahydrofuran moiety.

Uniqueness

The presence of both the fluorobenzyl group and the tetrahydrofuran moiety in this compound makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C22H20FNO4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)chromene-2-carboxamide

InChI

InChI=1S/C22H20FNO4/c23-16-9-7-15(8-10-16)13-24(14-17-4-3-11-27-17)22(26)21-12-19(25)18-5-1-2-6-20(18)28-21/h1-2,5-10,12,17H,3-4,11,13-14H2

InChI Key

IOTFKDYHWYOVQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=CC=C(C=C2)F)C(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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